Cas no 1147644-57-2 (6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one)

6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one
- 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one
-
- MDL: MFCD13351666
- インチ: 1S/C20H16F3NO4S2/c1-12-8-9-24(16-11-14(20(21,22)23)3-6-18(16)29-12)30(26,27)15-4-5-17-13(10-15)2-7-19(25)28-17/h2-7,10-12H,8-9H2,1H3
- InChIKey: HJKCVOYESXZGCA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=C(S(N3C4=CC(C(F)(F)F)=CC=C4SC(C)CC3)(=O)=O)C=C2C=C1
6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332587-500mg |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2h-chromen-2-one |
1147644-57-2 | 95% | 500mg |
¥22154 | 2023-04-17 | |
Enamine | EN300-805138-0.05g |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |
1147644-57-2 | 95% | 0.05g |
$282.0 | 2024-05-21 | |
Enamine | EN300-805138-2.5g |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |
1147644-57-2 | 95% | 2.5g |
$2379.0 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332587-100mg |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2h-chromen-2-one |
1147644-57-2 | 95% | 100mg |
¥9072 | 2023-04-17 | |
Enamine | EN300-805138-5.0g |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |
1147644-57-2 | 95% | 5.0g |
$3520.0 | 2024-05-21 | |
Chemenu | CM418127-500mg |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |
1147644-57-2 | 95%+ | 500mg |
$1253 | 2023-02-19 | |
Enamine | EN300-805138-10g |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |
1147644-57-2 | 95% | 10g |
$5221.0 | 2023-09-02 | |
Aaron | AR01CB2Q-2.5g |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |
1147644-57-2 | 95% | 2.5g |
$3297.00 | 2023-12-16 | |
1PlusChem | 1P01CAUE-100mg |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |
1147644-57-2 | 95% | 100mg |
$581.00 | 2023-12-26 | |
A2B Chem LLC | AW52742-50mg |
6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |
1147644-57-2 | 95% | 50mg |
$332.00 | 2024-04-20 |
6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-oneに関する追加情報
Introduction to Compound CAS No. 1147644-57-2: 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one
6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one (CAS No. 1147644-57-2) is a complex organic compound with significant potential in the pharmaceutical and medicinal chemistry fields. This compound belongs to the class of benzothiazepines and chromones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique structural features of this compound make it an attractive candidate for further research and development in drug discovery.
The benzothiazepine core of the compound is a well-known scaffold in medicinal chemistry due to its ability to modulate various biological targets. The presence of a trifluoromethyl group and a methyl substituent on the benzothiazepine ring enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design. Additionally, the chromenone moiety contributes to the overall pharmacological profile by providing additional binding interactions with target proteins.
Recent studies have highlighted the potential of 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammatory responses.
In another study conducted by researchers at a leading pharmaceutical institute, 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one was found to have significant anti-cancer properties. The compound demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism underlying its anti-cancer activity involves the induction of apoptosis through the activation of caspase cascades and the inhibition of cell cycle progression.
The neuroprotective effects of 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one have also been investigated. A study published in Neuropharmacology showed that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one have been evaluated in preclinical studies. Results indicate that the compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are essential for developing an effective oral medication. Furthermore, the compound has shown low toxicity in animal models at therapeutic doses, which is a promising sign for its safety profile.
In conclusion, 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one (CAS No. 1147644-57-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in drug discovery. Ongoing studies are expected to uncover more about its mechanisms of action and potential clinical uses.
1147644-57-2 (6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one) 関連製品
- 1710661-07-6(5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 90002-50-9(2-((2-Amino-4-bromophenyl)amino)ethanol)
- 1353855-93-2(4-bromo-3-cyclopropylaniline)
- 328546-79-8(5H-1,4-Benzodiazepin-5-one,1,2,3,4-tetrahydro-9-iodo-)
- 893931-44-7(N-(3-chlorophenyl)-2-{1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)
- 36972-73-3(2-Hydroxy-2-phenylethylmethylnitrosamine)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)
- 2460748-81-4(6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline)
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)



